molecular formula C18H14N2O3S B382437 (2-(allylthio)-1H-benzo[d]imidazol-1-yl)(benzo[d][1,3]dioxol-5-yl)methanone CAS No. 325694-52-8

(2-(allylthio)-1H-benzo[d]imidazol-1-yl)(benzo[d][1,3]dioxol-5-yl)methanone

Cat. No. B382437
CAS RN: 325694-52-8
M. Wt: 338.4g/mol
InChI Key: OYIXSBLJGKNRNR-UHFFFAOYSA-N
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Description

The compound “(2-(allylthio)-1H-benzo[d]imidazol-1-yl)(benzo[d][1,3]dioxol-5-yl)methanone” is a complex organic molecule. It contains a benzo[d]imidazole moiety, which is a type of heterocycle (a ring structure containing atoms of at least two different elements). It also contains a benzo[d][1,3]dioxol-5-yl moiety, which is a type of aromatic ether .

Scientific Research Applications

Anticancer Activity

The core structure of this compound, particularly the benzo[d]imidazol and benzo[d][1,3]dioxol moieties, has been associated with anticancer properties. Research indicates that similar compounds have been synthesized and evaluated for their anticancer activity against various cancer cell lines, including prostate, pancreatic, and acute lymphoblastic leukemia . The compound’s ability to fuse with heteroaryl groups could be leveraged to design novel anticancer agents targeting specific pathways or mechanisms within cancer cells.

Tubulin Polymerization Inhibition

Compounds with a benzo[d]imidazol framework have been studied for their role in inhibiting tubulin polymerization . This process is crucial for cell division, and its disruption can lead to cell cycle arrest and apoptosis, particularly in rapidly dividing cancer cells. The compound could be a candidate for developing new microtubule-targeting agents.

Structure-Activity Relationship (SAR) Studies

The diverse functional groups present in the compound make it an excellent candidate for SAR studies. These studies could help in understanding how different substitutions on the compound affect biological activity and potency, especially in the context of anticancer properties .

Apoptosis Induction

Further mechanistic studies on similar compounds have revealed their potential to induce apoptosis in cancer cells . This compound could be investigated to determine its efficacy in triggering programmed cell death, which is a desirable outcome in cancer treatment.

Cell Cycle Arrest

Some analogs of this compound have shown the ability to cause cell cycle arrest at the S phase in cancer cells . Exploring this compound’s effect on the cell cycle could provide insights into its potential as a therapeutic agent.

Synthesis of N-Fused Heteroaryl Indoles

The compound’s structure suggests its utility in the synthesis of N-fused heteroaryl indoles , which are of interest due to their broad spectrum of biological activities . This application could lead to the development of new molecules with potential therapeutic benefits.

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, many benzo[d]imidazole derivatives have been studied for their anticancer activity .

properties

IUPAC Name

1,3-benzodioxol-5-yl-(2-prop-2-enylsulfanylbenzimidazol-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O3S/c1-2-9-24-18-19-13-5-3-4-6-14(13)20(18)17(21)12-7-8-15-16(10-12)23-11-22-15/h2-8,10H,1,9,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYIXSBLJGKNRNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCSC1=NC2=CC=CC=C2N1C(=O)C3=CC4=C(C=C3)OCO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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